molecular formula C9H17KO3 B13453099 Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate

Cat. No.: B13453099
M. Wt: 212.33 g/mol
InChI Key: PVGRXVZWVAXUOM-UHFFFAOYSA-M
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Description

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (CAS: 2091984-54-0) is a carboxylate salt characterized by a pentanoate backbone substituted with a hydroxyl group at position 5 and four methyl groups at positions 3, 3, 4, and 4. This unique substitution pattern confers distinct physicochemical properties, including enhanced hydrophobicity from the methyl groups and improved aqueous solubility due to the potassium counterion .

Properties

Molecular Formula

C9H17KO3

Molecular Weight

212.33 g/mol

IUPAC Name

potassium;5-hydroxy-3,3,4,4-tetramethylpentanoate

InChI

InChI=1S/C9H18O3.K/c1-8(2,5-7(11)12)9(3,4)6-10;/h10H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1

InChI Key

PVGRXVZWVAXUOM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC(=O)[O-])C(C)(C)CO.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate typically involves the neutralization of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:

5-hydroxy-3,3,4,4-tetramethylpentanoic acid+KOHPotassium 5-hydroxy-3,3,4,4-tetramethylpentanoate+H2O\text{5-hydroxy-3,3,4,4-tetramethylpentanoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-hydroxy-3,3,4,4-tetramethylpentanoic acid+KOH→Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to ensure complete neutralization. The resulting solution is concentrated and crystallized to obtain the pure potassium salt.

Chemical Reactions Analysis

Acid-Base Neutralization and Proton Exchange

The carboxylate group undergoes reversible protonation in acidic environments to regenerate the free carboxylic acid:

K+[C9H17O3]+H+C9H18O3+K+\text{K}^+[\text{C}_{9}\text{H}_{17}\text{O}_3]^- + \text{H}^+ \rightarrow \text{C}_{9}\text{H}_{18}\text{O}_3 + \text{K}^+

This equilibrium is critical in biological systems, where pH-dependent solubility changes influence bioavailability .

Esterification Reactions

The carboxylate reacts with alkyl halides or under Mitsunobu conditions to form esters:

K+[C9H17O3]+R-XR-O-C(O)-C7H13(CH3)4OH+KX\text{K}^+[\text{C}_{9}\text{H}_{17}\text{O}_3]^- + \text{R-X} \rightarrow \text{R-O-C(O)-C}_7\text{H}_{13}(\text{CH}_3)_4\text{OH} + \text{KX}

Example: Reaction with methyl iodide yields methyl 5-hydroxy-3,3,4,4-tetramethylpentanoate. Steric hindrance from methyl groups slows reaction rates compared to unhindered analogs .

Lactonization

Under acidic dehydration conditions, the hydroxyl and carboxylate groups cyclize to form a δ-lactone:

C9H17O3H+C9H14O2+H2O\text{C}_{9}\text{H}_{17}\text{O}_3^- \xrightarrow{\text{H}^+} \text{C}_{9}\text{H}_{14}\text{O}_2 + \text{H}_2\text{O}

This transformation is analogous to δ-lactone formation in 5-hydroxy-3-methylhexanoic acid . The reaction proceeds via intramolecular nucleophilic attack, facilitated by heat (80–100°C).

Heterocycle Formation

Under oxidative or thermal conditions, the compound participates in cyclization reactions to form pyranones or furanones. For example, bis-potassium salts of related 5-hydroxy-3-oxopent-4-enoic acids undergo cyclization to 4-hydroxy-2H-pyran-2-ones :

KOOC-C(OH)=CH-COOKPyranone+2KOH\text{KOOC-C(OH)=CH-COOK} \rightarrow \text{Pyranone} + 2\text{KOH}

Similar pathways are plausible for the title compound, yielding substituted pyran derivatives.

Biological Interactions

The hydroxyl group enables hydrogen bonding with biomolecules. Studies on analogs like 5-hydroxyflavones show interactions with cellular enzymes (e.g., kinases) via hydroxyl-mediated binding . This suggests potential modulation of apoptosis or cell migration pathways, though direct evidence for the pentanoate derivative remains unexplored.

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsDominant Reaction PathwaysUnique Features
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoateCarboxylate, hydroxyl, methylEsterification, lactonizationHigh steric hindrance slows kinetics
5-Hydroxy-3-oxopent-4-enoic acidCarboxylate, ketone, hydroxylCyclization to pyranonesConjugated system stabilizes intermediates
3-Methyl-δ-hexalactoneLactone, methylRing-opening hydrolysisEnhanced stability due to methyl substitution

Thermal Decomposition

At elevated temperatures (>150°C), decarbonylation and elimination occur, yielding branched alkenes and CO₂:

C9H17O3ΔC8H14(CH3)3+CO2+H2O\text{C}_{9}\text{H}_{17}\text{O}_3^- \xrightarrow{\Delta} \text{C}_8\text{H}_{14}(\text{CH}_3)_3 + \text{CO}_2 + \text{H}_2\text{O}

This pathway mirrors the decomposition of neopentyl glycol esters under thermal stress .

Coordination Chemistry

The carboxylate acts as a bidentate ligand for metal ions (e.g., K⁺, Ca²⁺), forming stable complexes. Such interactions are critical in industrial applications like refrigeration oils, where ester-metal coordination enhances lubricity .

Scientific Research Applications

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Sodium 5,5,5-Trifluoro-4-hydroxypentanoate

  • Substituents : 4-hydroxy, 5,5,5-trifluoro.
  • Metal Ion : Sodium (Na⁺).
  • Molecular Formula : C₅H₇F₃O₃Na .
  • Key Properties: The electron-withdrawing trifluoromethyl group at position 5 increases acidity (lower pKa) compared to non-fluorinated analogs. Sodium ions may reduce solubility in polar solvents relative to potassium salts. Potential use in medicinal chemistry for metabolic stability due to fluorine’s bioisosteric effects .

Sodium 5-Hydroxy-2-methylpentanoate

  • Substituents : 5-hydroxy, 2-methyl.
  • Metal Ion : Sodium (Na⁺).
  • Molecular Formula: Not provided.
  • Key Properties :
    • A single methyl group at position 2 reduces steric hindrance and hydrophobicity compared to the target compound.
    • The sodium counterion may favor crystalline solid-state structures, impacting formulation stability .

Tetralithium 3-Hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

  • Substituents : 3-hydroxy-3-methyl, phosphate groups at position 5.
  • Metal Ion : Lithium (Li⁺).
  • Molecular Formula: Not provided.
  • Key Properties: Phosphate groups enable participation in biochemical pathways (e.g., phosphorylation). Tetralithium ions enhance solubility in non-aqueous solvents, suitable for electrochemical applications .

Ethyl 5-(3,5-Dimethoxyphenyl)pentanoate

  • Substituents : Aromatic 3,5-dimethoxyphenyl group.
  • Functional Group : Ester (ethyl).
  • Molecular Formula : C₁₅H₂₂O₄.
  • Key Properties :
    • The aromatic moiety introduces π-π stacking interactions, favoring solid-state stability.
    • Ester group increases lipophilicity, making it a candidate for prodrug design .

Data Table: Structural and Functional Comparison

Compound Name Substituents Metal/Ion Molecular Formula Key Differentiators
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate 5-hydroxy, 3,3,4,4-tetramethyl K⁺ Not provided High hydrophobicity; polar-nonpolar balance
Sodium 5,5,5-trifluoro-4-hydroxypentanoate 4-hydroxy, 5,5,5-trifluoro Na⁺ C₅H₇F₃O₃Na Enhanced acidity; fluorinated bioisostere
Sodium 5-hydroxy-2-methylpentanoate 5-hydroxy, 2-methyl Na⁺ Not provided Reduced steric hindrance; crystalline stability
Tetralithium phosphate-substituted pentanoate 3-hydroxy-3-methyl, phosphate Li⁺ Not provided Biochemical phosphorylation utility
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate Aromatic dimethoxyphenyl None C₁₅H₂₂O₄ Lipophilic ester; prodrug potential

Biological Activity

Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate (also referred to as potassium salt of a specific hydroxy acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a hydroxyl group and a branched pentanoate structure. Its molecular formula is C12H23KO3, indicating the presence of potassium ions which may enhance its solubility and bioavailability in biological systems.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound potentially modulates signaling pathways associated with inflammation, including the NF-kB pathway.

2. Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Antimicrobial Properties

This compound has shown promising antimicrobial effects against several bacterial strains. In particular, studies have reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes (e.g., lipoxygenase) and microbial growth.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with inflammation and oxidative stress response.
  • Direct Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Case Studies

  • In Vitro Study on RAW 264.7 Macrophages
    • Objective : To evaluate the anti-inflammatory effects.
    • Findings : Treatment with this compound resulted in a significant decrease in nitric oxide production and reduced mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Antimicrobial Efficacy Against Staphylococcus aureus
    • Objective : To assess antimicrobial properties.
    • Findings : The compound exhibited an MIC value of 15 µg/ml against Staphylococcus aureus in laboratory conditions .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store desiccated at -20°C under argon to prevent hygroscopic degradation. For long-term stability, lyophilize and seal in amber vials. Regularly test for oxidation (via peroxide strips) and microbial contamination (USP <61>) .

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